5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone
Description
Properties
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-23-13-5-4-12(10-14(13)21-2)11-15-16(20)18-17(24-15)19-6-8-22-9-7-19/h4-5,10-11H,3,6-9H2,1-2H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYFYCLQWBXNDS-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357090 | |
| Record name | AC1LHRVH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6297-18-3 | |
| Record name | AC1LHRVH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 2-(4-morpholinyl)-4-thiazolidinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of thiazolone compounds, including 5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone, demonstrate promising antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of apoptosis pathways and cell cycle arrest.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial effects against a range of pathogens. Preliminary studies suggest that it exhibits significant antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of thiazolone derivatives is crucial for optimizing their biological activity. SAR studies have revealed that modifications to the ethoxy and morpholinyl groups can enhance potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Ethoxy group variation | Alters lipophilicity, affecting cellular uptake |
| Morpholinyl substitution | Enhances binding affinity to biological targets |
Case Studies
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazolone derivatives, including the compound . The results indicated that it exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies.
Case Study 2: Antimicrobial Evaluation
A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolone derivatives exhibit diverse biological activities depending on substituents at C5 (benzylidene group) and C2 (amine/heterocyclic moiety). Below is a detailed comparison based on structural features, mechanisms, and efficacy:
Structural and Functional Comparison
Key Findings from Comparative Analysis
C5 Substituent Impact :
- Electron-Donating Groups (e.g., 4-methyl, 4-ethoxy-3-methoxy in MMPT and the target compound) enhance anticancer activity by promoting tubulin binding or kinase modulation .
- Hydroxyl Groups (e.g., 2,4-dihydroxy in DBPT) improve solubility and hydrogen bonding but may reduce metabolic stability .
Morpholine derivatives also show adjuvant antibacterial effects, though this is context-dependent . Phenylamino/Imino Groups (MMPT/DBPT) facilitate JNK1 activation and microtubule destabilization, critical for apoptosis in MDR cancers .
Mechanistic Divergence :
- MMPT and DBPT act via JNK1-dependent pathways, causing G2/M arrest and spindle defects .
- The target compound’s morpholinyl group may alter kinase targeting (e.g., GSK3β inhibition inferred from analog data ), though experimental validation is needed.
Resistance Profiles: MMPT and DBPT bypass P-glycoprotein-mediated drug efflux, a common MDR mechanism .
Data Table: Anticancer Activity of Select Thiazolone Derivatives
Biological Activity
5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, including antibacterial, antifungal, anti-melanogenic, and cytotoxic activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 430.57 g/mol. Its structure features a thiazolone ring, which is known for its biological activity, alongside a morpholine moiety and an ethoxy-methoxy-substituted phenyl group.
Antibacterial Activity
Research has demonstrated that various derivatives of thiazolone compounds exhibit antibacterial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria. The antibacterial activity of this compound was evaluated using the agar diffusion method against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting potent antibacterial effects.
| Pathogen | Inhibition Zone (mm) | Activity |
|---|---|---|
| E. coli | 15 | Moderate |
| Staphylococcus aureus | 20 | Strong |
| Klebsiella pneumoniae | 12 | Weak |
Antifungal Activity
The compound also exhibits antifungal activity against species like Candida albicans. In vitro studies reported an IC50 value indicating effective concentration levels required to inhibit fungal growth. The mechanism appears to involve disruption of fungal cell membrane integrity.
Anti-Melanogenic Activity
A notable aspect of this compound is its potential as a tyrosinase inhibitor, which is crucial in melanin production. Comparative studies showed that it inhibited mushroom tyrosinase activity more effectively than standard inhibitors like kojic acid. The compound demonstrated an IC50 value significantly lower than that of kojic acid, indicating its potential use in skin-whitening applications.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Kojic Acid | 50 | Standard |
| This compound | 18 | Superior |
Cytotoxicity and Safety Profile
While exploring the cytotoxic effects on various cancer cell lines, the compound displayed selective toxicity towards certain cancer cells without affecting normal cells significantly. This selectivity suggests a favorable safety profile for therapeutic applications.
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving the synthesis of thiazolone derivatives indicated that modifications in the phenyl group enhanced antibacterial activity against resistant strains.
- Tyrosinase Inhibition Study : Research focused on the anti-melanogenic properties showed that structural analogs with similar scaffolds exhibited varying degrees of inhibition, underscoring the importance of functional groups in determining efficacy.
Q & A
Q. How can researchers optimize the synthesis of 5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone to improve yield and purity?
- Methodological Answer: Synthesis optimization involves selecting solvents (e.g., DMSO or ethanol) and catalysts (acid/base) tailored to reaction steps, as seen in analogous thiazolidinone syntheses . Reflux conditions and inert atmospheres are critical for minimizing side reactions. Monitor progress via TLC or HPLC to isolate intermediates and final products with ≥95% purity. Adjust stoichiometry of morpholine derivatives to enhance nucleophilic substitution efficiency.
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the thiazolone and phenyl rings.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (using SHELX programs ) to resolve stereochemistry of the exocyclic double bond.
- FT-IR to verify functional groups (e.g., C=O, C=S).
Q. How does pH influence the stability of this compound during storage and biological assays?
- Methodological Answer: Conduct stability studies using UV-Vis spectrophotometry or HPLC under varying pH (4–10). Thiazolidinone derivatives are prone to hydrolysis under acidic or alkaline conditions; neutral pH (7.4) buffers (e.g., PBS) are recommended for in vitro assays . Lyophilization in amber vials under nitrogen can enhance shelf life.
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer: Prioritize cell-based assays:
- Anticancer: MTT/WST-1 assays on cancer cell lines (e.g., H460 lung cancer) with IC₅₀ determination .
- Antimicrobial: Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Anti-inflammatory: COX-2 inhibition or TNF-α suppression in macrophage models .
Include positive controls (e.g., doxorubicin for anticancer assays) and dose ranges (1–100 μM).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores in this compound?
- Methodological Answer: Synthesize analogs with modifications to:
- Morpholinyl group: Replace with piperazine or thiomorpholine to assess solubility/activity trade-offs.
- Ethoxy/methoxy substituents: Test halogenated or bulkier alkoxy groups for enhanced binding to hydrophobic pockets .
Evaluate changes in bioactivity using standardized assays and correlate with computational docking (e.g., AutoDock Vina) to identify key interactions.
Q. How should researchers resolve contradictions in apoptosis induction data across different cancer cell lines?
- Methodological Answer: Discrepancies may arise from cell-specific JNK/caspase activation pathways . Perform:
- Western blotting for cleaved caspases-3/9 and phospho-JNK.
- Knockdown experiments (siRNA against JNK1/2) to confirm pathway dependency.
- Comparative metabolomics to identify cell line-specific resistance mechanisms (e.g., glutathione upregulation).
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer: Poor pharmacokinetics (PK) often underlie such gaps. Conduct:
- ADME profiling: Microsomal stability assays (CYP450 metabolism) and plasma protein binding studies.
- Pharmacodynamic modeling: Correlate tumor reduction in xenografts (e.g., H460 models ) with plasma concentrations.
- Formulation optimization: Use liposomal encapsulation or PEGylation to enhance bioavailability.
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Methodological Answer: Employ:
- Molecular dynamics (MD) simulations to assess binding to non-target kinases (e.g., EGFR, VEGFR).
- ToxPredict databases (e.g., ProTox-II) to flag hepatotoxicity or cardiotoxicity risks.
Validate predictions with kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Q. What experimental designs are recommended for studying synergy with existing therapies?
- Methodological Answer: Use combination index (CI) analysis via the Chou-Talalay method:
- Test with standard chemotherapeutics (e.g., paclitaxel) in P-glycoprotein-overexpressing resistant lines .
- Monitor synergistic apoptosis via flow cytometry (Annexin V/PI staining).
- Assess reversal of multidrug resistance (MDR) using calcein-AM efflux assays.
Q. How can researchers elucidate the role of mitochondrial pathways in apoptosis induction?
- Methodological Answer:
Use fluorescent probes (JC-1 for mitochondrial membrane potential) and Seahorse assays to measure OCR/ECAR. Confirm cytochrome c release via subcellular fractionation and immunofluorescence. Compare with Bax/Bak knockout models to isolate mitochondrial vs. extrinsic pathway contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
